molecular formula C13H13BO2 B6326754 3-Methyl-4-phenylphenylboronic acid CAS No. 1029439-30-2

3-Methyl-4-phenylphenylboronic acid

Cat. No. B6326754
CAS RN: 1029439-30-2
M. Wt: 212.05 g/mol
InChI Key: FVHZTYOYTDWLFT-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylphenylboronic acid is a chemical compound with the CAS Number: 1029439-30-2 . It has a molecular weight of 212.06 and its IUPAC name is (2-methyl-[1,1’-biphenyl]-4-yl)boronic acid . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C13H13BO2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9,15-16H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 212.06 . The compound has a storage temperature of 2-8°C .

Scientific Research Applications

3-Methyl-4-phenylphenylboronic acid has been used in a variety of scientific research applications, including organic synthesis, enzyme inhibition, and drug design. In organic synthesis, this compound can be used as a catalyst for the formation of carbon-carbon bonds. In enzyme inhibition, this compound can be used to inhibit the activity of enzymes involved in signal transduction pathways. In drug design, this compound can be used to identify potential drug targets and to design new drugs.

Mechanism of Action

Target of Action

3-Methyl-4-phenylphenylboronic acid is a boronic acid derivative, which are known to be used as synthetic intermediates in organic synthesis . They are important for the synthesis of many inhibitors of serine proteases . Therefore, the primary targets of this compound could be serine proteases, which play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell cycle progression.

Advantages and Limitations for Lab Experiments

3-Methyl-4-phenylphenylboronic acid has several advantages for laboratory experiments. It is a stable compound with a low toxicity profile, and it is also soluble in aqueous solutions. Additionally, this compound can be easily synthesized from commercially available starting materials. However, there are some limitations to using this compound in laboratory experiments. For example, this compound has a low solubility in organic solvents and is not very soluble in non-polar solvents.

Future Directions

Future research on 3-Methyl-4-phenylphenylboronic acid could focus on the development of new synthetic methods for its synthesis. Additionally, research could be conducted to further explore its mechanism of action and its potential applications in drug design and enzyme inhibition. Another area of research could focus on the development of new methods for its isolation and purification. Finally, research could be conducted to explore the effects of this compound on other biochemical and physiological processes.

Synthesis Methods

3-Methyl-4-phenylphenylboronic acid can be synthesized by the reaction of 4-phenylphenylboronic acid and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at room temperature. The reaction is complete when the starting material is completely consumed. The product can then be isolated by precipitation or filtration.

Safety and Hazards

The safety information for 3-Methyl-4-phenylphenylboronic acid includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

(3-methyl-4-phenylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHZTYOYTDWLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C2=CC=CC=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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